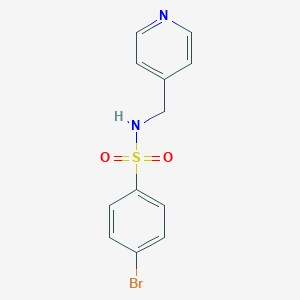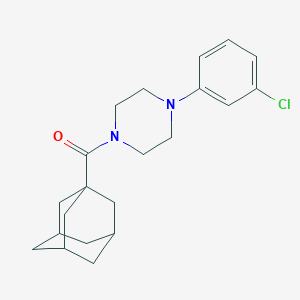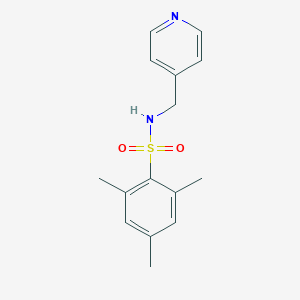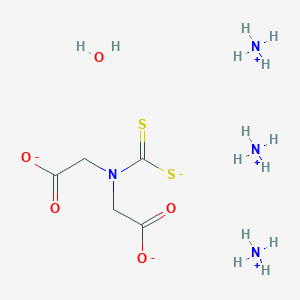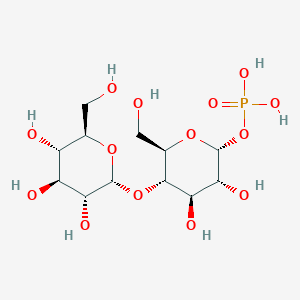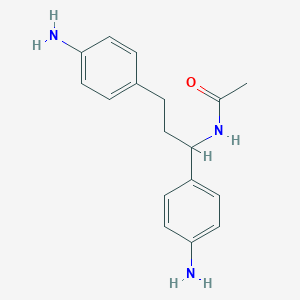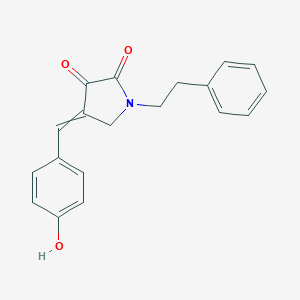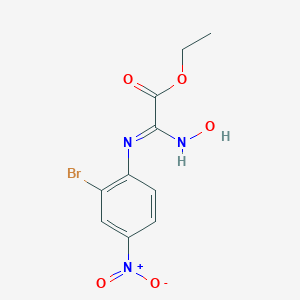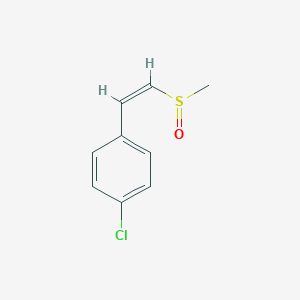
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of 4-chlorostyrene, which is a common precursor for the synthesis of various organic compounds. This compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The exact mechanism of action of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways in cells. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), suggesting that it may act as an anti-inflammatory agent. In addition, this compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, suggesting that it may act as an antimicrobial agent.
Biochemical and Physiological Effects:
This compound has been found to exhibit interesting biochemical and physiological effects. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-6 and TNF-alpha, in vitro and in vivo. In addition, this compound has been found to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi. This compound has also been shown to have antioxidant properties, which could be useful in the treatment of various oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using (Z)-beta-(Methylsulfinyl)-4-chlorostyrene in lab experiments is its high purity and yield. This compound can be synthesized in large quantities and is readily available for research purposes. In addition, this compound has been found to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects in some cell lines, suggesting that caution should be taken when handling this compound.
将来の方向性
There are several future directions for the research of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene. One area of interest is the development of new antibiotics based on the antimicrobial properties of this compound. Another area of interest is the investigation of the anti-inflammatory properties of this compound in various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of (Z)-beta-(Methylsulfinyl)-4-chlorostyrene involves the reaction of 4-chlorostyrene with dimethyl sulfoxide (DMSO) and methylsulfinylmethylide (MeSOCH2). The reaction is carried out under basic conditions and yields this compound as the major product. The synthesis of this compound has been optimized to achieve high yields and purity, making it suitable for scientific research.
科学的研究の応用
(Z)-beta-(Methylsulfinyl)-4-chlorostyrene has been found to exhibit interesting properties that make it a promising candidate for scientific research. One of the main applications of this compound is in the field of organic chemistry, where it can be used as a precursor for the synthesis of various organic compounds. This compound has also been found to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. In addition, this compound has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
特性
分子式 |
C9H9ClOS |
|---|---|
分子量 |
200.69 g/mol |
IUPAC名 |
1-chloro-4-[(Z)-2-methylsulfinylethenyl]benzene |
InChI |
InChI=1S/C9H9ClOS/c1-12(11)7-6-8-2-4-9(10)5-3-8/h2-7H,1H3/b7-6- |
InChIキー |
KWIIEDMAHNVLDQ-SREVYHEPSA-N |
異性体SMILES |
CS(=O)/C=C\C1=CC=C(C=C1)Cl |
SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
正規SMILES |
CS(=O)C=CC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


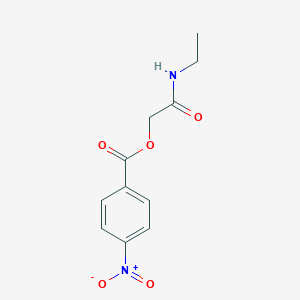
![Ethyl 2-[(3-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231494.png)
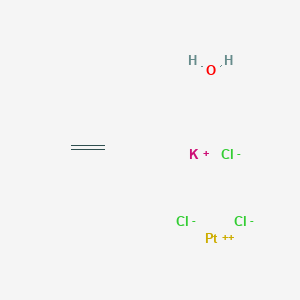
![N-[2-(benzylamino)-2-oxoethyl]benzamide](/img/structure/B231503.png)
![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)
